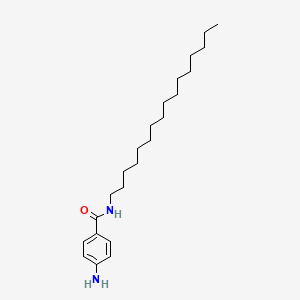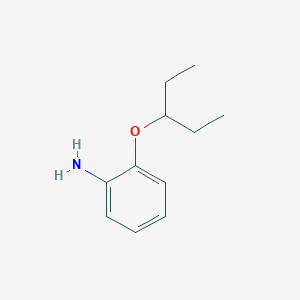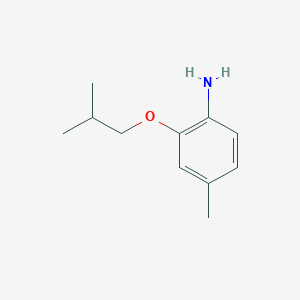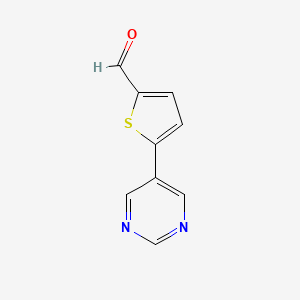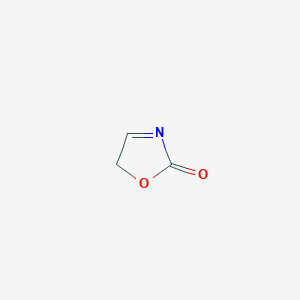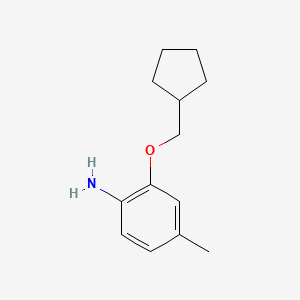
2-(Cyclopentylmethoxy)-4-methylaniline
説明
2-(Cyclopentylmethoxy)-4-methylaniline, or 2-CPMMA, is a synthetic organic compound that is used in a wide range of scientific research applications. It is a colorless liquid with a pungent odor and a melting point of -15°C. 2-CPMMA is a member of the aniline family of compounds and is used in a variety of laboratory experiments, including those involving biochemical and physiological effects.
科学的研究の応用
Oxidative N-Dealkylation and Cyclopropyl Group Fate
Research on cyclopropylamines, including compounds related to 2-(Cyclopentylmethoxy)-4-methylaniline, has shown that oxidative N-dealkylation processes, as catalyzed by enzymes like horseradish peroxidase, play a critical role in understanding the metabolic fate of these compounds. Studies suggest that the oxidative process leads to the formation of highly reactive intermediates, with implications for designing probes to investigate enzyme catalysis further (Shaffer, Morton, & Hanzlik, 2001).
Photoredox Catalysis in Organic Synthesis
Photoredox catalysis using N-hydroxyphthalimide has been applied to the [4+2] cyclization of N-methylanilines with maleimides, highlighting an efficient method for constructing complex heterocycles under mild conditions. This approach is significant for the synthesis of compounds related to this compound, offering a pathway to tricyclic structures with potential pharmaceutical applications (Yadav & Yadav, 2017).
Copper-Catalyzed Oxidative Cyclization
The copper-catalyzed oxidative direct cyclization of N-methylanilines with electron-deficient alkenes, utilizing molecular oxygen, presents a novel method for the synthesis of tetrahydroquinolines. This methodology, applicable to derivatives of this compound, underscores the importance of copper catalysis in facilitating efficient bond formations (Nishino, Hirano, Satoh, & Miura, 2011).
Antioxidant Activity of Novel Oxime Derivatives
A study on oxime derivatives synthesized from reactions involving chloro-isonitrosoacetophenone and methylanilines (including 2-chloro-4-methylaniline) demonstrated significant antioxidant activities. These compounds, by inhibiting lipid peroxidation and scavenging oxidative stress, contribute to the development of new antioxidant agents with potential therapeutic applications (Topçu, Ozen, Bal, & Taş, 2021).
Electrochemical Sensing Applications
The development of electrochemical sensors for the detection of environmental contaminants such as MCPA and its metabolite 4-chloro-2-methylphenol showcases the applicability of aniline derivatives in environmental monitoring. These sensors, based on polyaniline/carbon nanotube matrices, offer a robust method for the real-time detection of pollutants in natural waters (Rahemi, Garrido, Borges, Brett, & Garrido, 2015).
特性
IUPAC Name |
2-(cyclopentylmethoxy)-4-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10-6-7-12(14)13(8-10)15-9-11-4-2-3-5-11/h6-8,11H,2-5,9,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPBWGLKXBEKGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)OCC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-Chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B3148217.png)
![Methyl 2-hydroxy-6-[2-(4-hydroxyphenyl)ethyl]benzoate](/img/structure/B3148222.png)
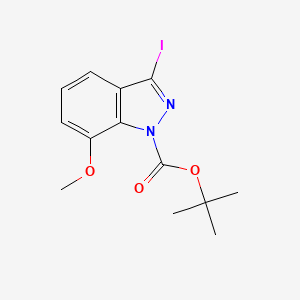

![1-Boc-4-[(4-Chlorophenyl)hydroxymethyl]piperidine](/img/structure/B3148250.png)
![5-[(2-Chlorophenyl)thio]-2-furylaldehyde](/img/structure/B3148254.png)

